
7-Chloro-4-methylquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-methylquinoline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H8ClNO2. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal chemistry and industrial processes. The compound is characterized by a chlorine atom at the 7th position, a methyl group at the 4th position, and a carboxylic acid group at the 2nd position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methylquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction is catalyzed by acids or bases and often requires heating.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes using transition metals or other catalysts to enhance yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and may be conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
Scientific Research Applications
7-Chloro-4-methylquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in the development of fluorescent probes and other bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-4-methylquinoline-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Quinoline-2-carboxylic acid: Lacks the chlorine and methyl groups, resulting in different chemical properties and reactivity.
7-Chloroquinoline-2-carboxylic acid: Similar structure but lacks the methyl group at the 4th position.
4-Methylquinoline-2-carboxylic acid: Similar structure but lacks the chlorine atom at the 7th position.
Uniqueness: 7-Chloro-4-methylquinoline-2-carboxylic acid is unique due to the presence of both the chlorine atom and the methyl group, which influence its chemical reactivity and potential applications. The combination of these substituents can enhance its biological activity and make it a valuable compound in various fields of research.
Properties
Molecular Formula |
C11H8ClNO2 |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
7-chloro-4-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO2/c1-6-4-10(11(14)15)13-9-5-7(12)2-3-8(6)9/h2-5H,1H3,(H,14,15) |
InChI Key |
MIWJHKMORKZHCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5,8-Triazaspiro[3.6]decan-9-one](/img/structure/B13185826.png)

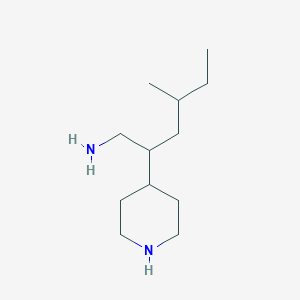
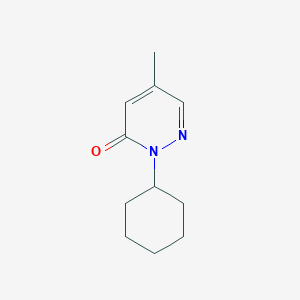
![Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13185858.png)

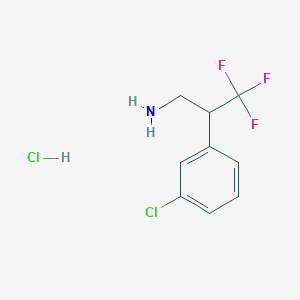
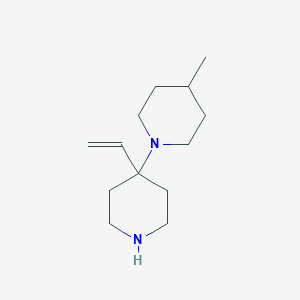
![1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-ol](/img/structure/B13185885.png)
![5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B13185889.png)
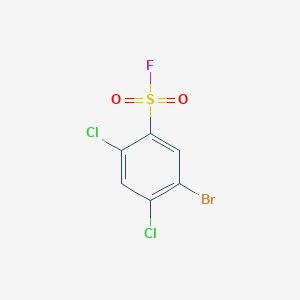

![5-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13185913.png)
methanol](/img/structure/B13185917.png)
